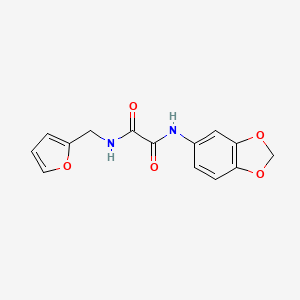![molecular formula C16H18N2O4 B5124713 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B5124713.png)
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is usually prepared through the hydrogenation of pyridine derivatives.
The final step involves the coupling of the furan and piperidine rings with the nitrophenyl group. This can be achieved through a nucleophilic substitution reaction, where the furan ring is activated with a leaving group, and the piperidine ring acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important for its interaction with biological molecules, as it can form hydrogen bonds and other interactions.
Comparación Con Compuestos Similares
1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol can be compared with other furan derivatives, such as:
Nitrofurantoin: An antibiotic with a similar nitrophenyl group.
Furazolidone: Another antimicrobial agent with a furan ring.
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical syntheses.
The uniqueness of this compound lies in its combination of a furan ring, a piperidine ring, and a nitrophenyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-12-4-3-9-17(10-12)11-13-7-8-16(22-13)14-5-1-2-6-15(14)18(20)21/h1-2,5-8,12,19H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDREIUPALVXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide](/img/structure/B5124646.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
![N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide](/img/structure/B5124662.png)


![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B5124700.png)


![1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B5124719.png)
